molecular formula C8H9ClIN3O B1387293 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine CAS No. 1171527-49-3

4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine

Cat. No. B1387293
CAS RN: 1171527-49-3
M. Wt: 325.53 g/mol
InChI Key: VMRBICMFDRFBSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Morpholines, including 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine, can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine, a component of this compound, is a six-membered aliphatic heterocyclic compound . Infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy was employed to study the structures of neutral morpholine and its monohydrated clusters .


Chemical Reactions Analysis

The synthesis of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Advantages and Limitations for Lab Experiments

4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. It is also non-toxic and has a low boiling point, making it easy to handle and store. However, it is also relatively unstable, and can decompose in the presence of light or heat.

Future Directions

The use of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the synthesis of new pharmaceuticals, as this compound could be used as an intermediate in the synthesis of a variety of drugs. Another potential direction is the use of this compound as a catalyst for chemical reactions, as it could potentially be used to speed up or improve the efficiency of a variety of reactions. Additionally, this compound could be used as a starting material for the synthesis of a variety of compounds, such as dyes, fragrances, and food additives. Finally, this compound could be used in the synthesis of organic compounds, as it could potentially be used to synthesize a variety of compounds with useful properties.

Scientific Research Applications

4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is widely used in scientific research, as it can be used as an intermediate for the synthesis of a variety of organic compounds. It is also used as a catalyst for chemical reactions and as a starting material for the synthesis of pharmaceuticals. It has been used in the synthesis of a variety of drugs, including antidepressants, anticonvulsants, and antihypertensives. It has also been used in the synthesis of a variety of other compounds, such as dyes, fragrances, and food additives.

properties

IUPAC Name

4-(2-chloro-5-iodopyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClIN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRBICMFDRFBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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